
2-Chloro-4-hydrazinopyrimidine
Vue d'ensemble
Description
2-Chloro-4-hydrazinopyrimidine is a chemical compound with the molecular formula C4H5ClN4 . It is a white to tan solid .
Synthesis Analysis
The synthesis of 2-Chloro-4-hydrazinopyrimidine involves the reaction of 4,6-dichloro-pyrimidine with hydrazine hydrate at room temperature . The alkali used in the reaction is preferably a compound of pyridine and sodium hydroxide .Molecular Structure Analysis
The molecular weight of 2-Chloro-4-hydrazinopyrimidine is 144.56 g/mol . The InChI code is1S/C4H5ClN4/c5-4-7-2-1-3 (8-4)9-6/h1-2H,6H2, (H,7,8,9) . The Canonical SMILES is C1=CN=C (N=C1NN)Cl . Physical And Chemical Properties Analysis
2-Chloro-4-hydrazinopyrimidine has a molecular weight of 144.56 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 63.8 Ų . The compound has a Complexity of 88.6 .Applications De Recherche Scientifique
1. Anti-Inflammatory Activities
- Application Summary: Pyrimidines, including 2-Chloro-4-hydrazinopyrimidine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: The study found that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. NF-κB and AP-1 Inhibitors
- Application Summary: Certain 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which can be synthesized from 2-Chloro-4-hydrazinopyrimidine, were identified as inhibitors of NF-κB and AP-1 . These are important proteins involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
- Results or Outcomes: The study found that these compounds were effective inhibitors of NF-κB and AP-1 .
3. Hiyama Cross-Couplings
- Application Summary: 2-Chloro pyrimidines, including 2-Chloro-4-hydrazinopyrimidine, have been used in Palladium-catalyzed Hiyama cross-couplings with organosilanes . This is an effective approach for the construction of carbon–carbon bonds .
- Methods of Application: The Hiyama cross-coupling reaction was carried out with 2-chloro pyrimidines and trimethoxy (phenyl)silane or vinyltrimethoxysilane in the presence of CuCl and TBAF .
- Results or Outcomes: The procedure showed good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation . The desired products were obtained in good to excellent yields .
4. Antifungal Activities
- Application Summary: Pyrimidine derivatives, including 2-Chloro-4-hydrazinopyrimidine, have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi . These compounds have shown promising results, with some being more potent than the control fungicides .
- Results or Outcomes: The study found that a large number of pyrimidine derivatives exhibit potent antifungal effects .
5. Synthesis of Decorated Six-Membered Rings
- Application Summary: 2-Chloro-4-hydrazinopyrimidine has been used in the synthesis of decorated six-membered rings . This is an important process in the development of new pharmacologically active compounds .
- Results or Outcomes: The yield of this step was recorded as satisfactory .
6. Synthesis of Pyrimidine Derivatives
- Application Summary: 2-Chloro-4-hydrazinopyrimidine is used in the synthesis of various pyrimidine derivatives . These derivatives have a wide range of applications in different scientific fields .
- Results or Outcomes: The study found that these compounds were successfully synthesized .
7. Synthesis of Pyrimidine Derivatives
- Application Summary: 2-Chloro-4-hydrazinopyrimidine is used in the synthesis of various pyrimidine derivatives . These derivatives have a wide range of applications in different scientific fields .
- Results or Outcomes: The study found that these compounds were successfully synthesized .
8. Antifungal Activities
- Application Summary: Pyrimidine derivatives, including 2-Chloro-4-hydrazinopyrimidine, have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi . These compounds have shown promising results, with some being more potent than the control fungicides .
- Results or Outcomes: The study found that a large number of pyrimidine derivatives exhibit potent antifungal effects .
9. Synthesis of Decorated Six-Membered Rings
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCVZXATRYXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582179 | |
| Record name | 2-Chloro-4-hydrazinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydrazinopyrimidine | |
CAS RN |
52476-87-6 | |
| Record name | 2-Chloro-4-hydrazinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

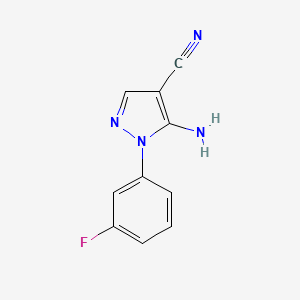
![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)
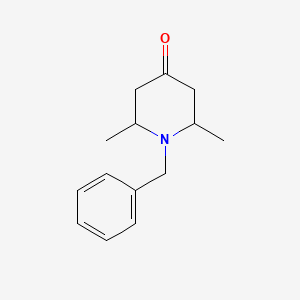
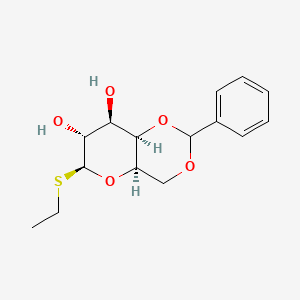
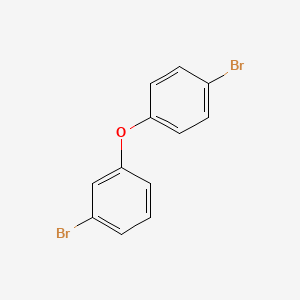
![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)
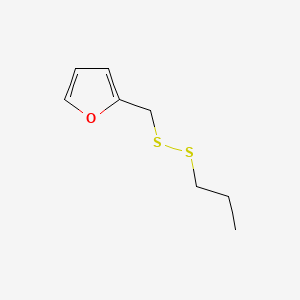
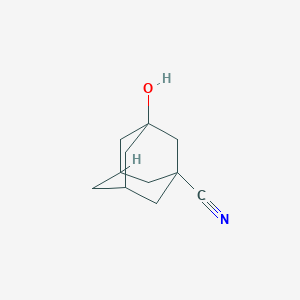
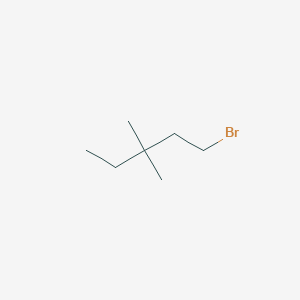
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)
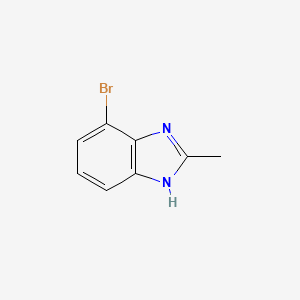
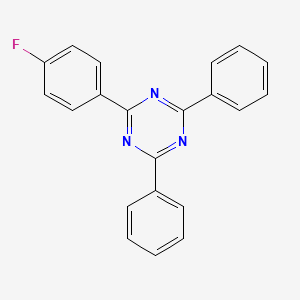
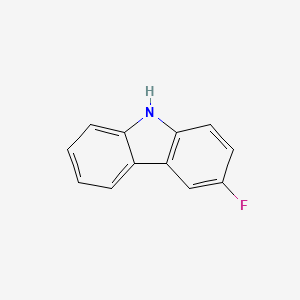
![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)